molecular formula C22H17NO4 B6450802 8-(4-methylbenzoyl)-6-(prop-2-yn-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 2640956-70-1

8-(4-methylbenzoyl)-6-(prop-2-yn-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B6450802
CAS No.: 2640956-70-1
M. Wt: 359.4 g/mol
InChI Key: VEWMDVRNORLXDK-UHFFFAOYSA-N
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Description

The compound 8-(4-methylbenzoyl)-6-(prop-2-yn-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one features a fused quinolinone-dioxane core with two key substituents:

  • Prop-2-yn-1-yl (propargyl) at position 6: A terminal alkyne group, enabling reactivity in click chemistry and introducing steric constraints.

Properties

IUPAC Name

8-(4-methylbenzoyl)-6-prop-2-ynyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c1-3-8-23-13-17(21(24)15-6-4-14(2)5-7-15)22(25)16-11-19-20(12-18(16)23)27-10-9-26-19/h1,4-7,11-13H,8-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWMDVRNORLXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 6

The propargyl group distinguishes the target compound from analogues with alkyl, aryl, or substituted benzyl groups:

Compound (Position 6 Substituent) Key Features Implications
Target: Prop-2-yn-1-yl Terminal alkyne; small, linear, and polar High reactivity for conjugation (e.g., click chemistry); moderate lipophilicity.
6-(2-Methylpropyl) () Isobutyl group; bulky and hydrophobic Increased lipophilicity; potential for enhanced membrane permeability.
6-(4-Methoxybenzyl) () Substituted benzyl; electron-rich methoxy group Enhanced hydrogen bonding; higher molecular weight (471.5 g/mol).
6-(4-Fluorobenzyl) () Fluorinated benzyl; electronegative substituent Improved metabolic stability; possible dipole interactions.

Benzoyl Substituents at Position 8

Variations in the benzoyl group influence electronic and steric properties:

Compound (Position 8 Benzoyl Substituent) Key Features Implications
Target: 4-Methyl Electron-donating methyl group Moderate lipophilicity; stable under oxidative conditions.
4-Ethoxy () Larger alkoxy group; electron-donating Higher lipophilicity; potential for prolonged half-life.
3,4-Dimethoxy () Two methoxy groups; strong electron-donating effects Enhanced solubility in polar solvents; possible CYP450 inhibition.
Unsubstituted Benzoyl () No substituents; planar structure Reduced steric hindrance; potential for stronger π-π stacking.

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Lipophilicity

  • Target Compound : Estimated molecular weight ~429 g/mol (calculated from core structure + substituents).
  • Lipophilicity : Propargyl (clogP ~1.5) and 4-methylbenzoyl (clogP ~2.0) suggest moderate lipophilicity, comparable to 6-(4-fluorobenzyl) analogues (clogP ~4.6, ).

Stability and Reactivity

  • Propargyl Group : Susceptible to oxidation but valuable for bioorthogonal reactions.
  • 4-Methylbenzoyl : More metabolically stable than ethoxy or methoxy groups, which may undergo demethylation ().

Data Tables

Table 1: Comparative Structural Features

Compound Name R (Position 6) Benzoyl Substituent (Position 8) Molecular Weight (g/mol) Notable Properties
Target Compound Prop-2-yn-1-yl 4-Methyl ~429 (estimated) Reactive propargyl group
8-(4-Methylbenzoyl)-6-(2-methylpropyl)-... 2-Methylpropyl 4-Methyl [Not reported] High lipophilicity
8-(4-Ethoxybenzoyl)-6-(4-methoxybenzyl)-... 4-Methoxybenzyl 4-Ethoxy 471.5 Enhanced solubility
8-Benzoyl-6-(4-fluorobenzyl)-... 4-Fluorobenzyl None 415.4 Electronegative substituent

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Impact on Properties
Propargyl Target Compound Click chemistry utility; moderate polarity.
Substituted Benzyl Tunable hydrogen bonding; variable metabolic stability.
Alkoxy-Benzoyl Increased lipophilicity; potential for extended half-life.

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